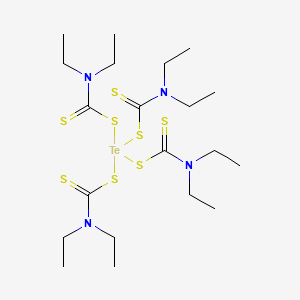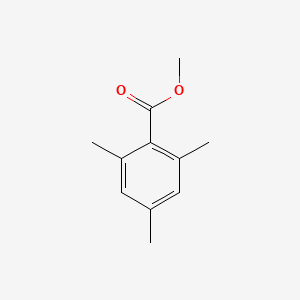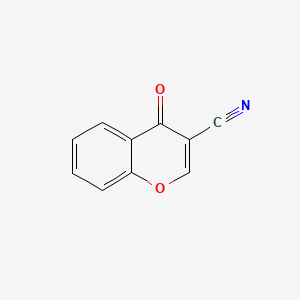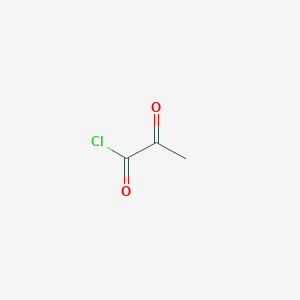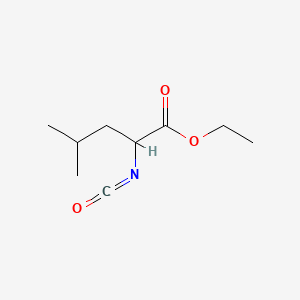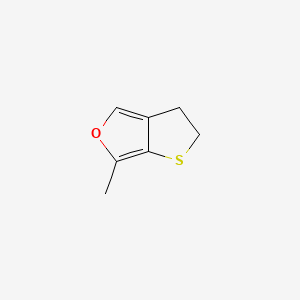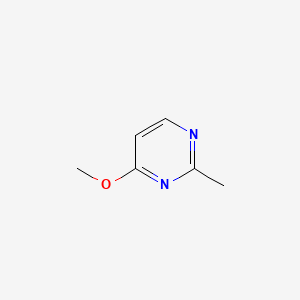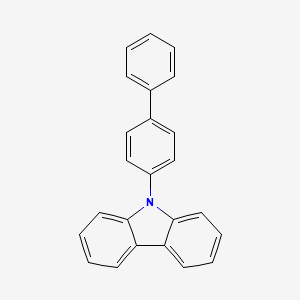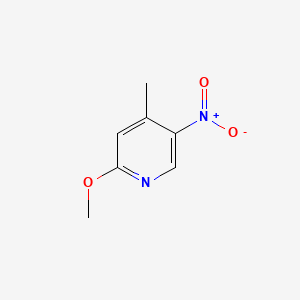
Isomaltotriose
Descripción general
Descripción
Isomaltotriose is a sugar derived from enzymic hydrolyzates of the dextran from Leuconostoc mesenteroides NRRL B-512 . It is produced by the Gram-negative bacterium Azotobacter chroococcum NCIMB 8003, which employs a new glycoside hydrolase family 70 4,6-α-glucanotransferase enzyme (GtfD) to synthesize a reuteran-like polymer from maltodextrins and starch .
Synthesis Analysis
Isomaltotriose can be efficiently produced from starch using a combination of enzymes. The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 leads to the efficient synthesis of isomaltose . Furthermore, isomaltooligosaccharides could be synthesized from starch by combining 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 and isopullulanase .
Molecular Structure Analysis
The molecular formula of Isomaltotriose is C18H32O16 . It has an average mass of 504.437 Da and a mono-isotopic mass of 504.169037 Da . Isomaltotriose is a glucose oligomer with α-D-(1,6)-linkages, including isomaltose, panose, isomaltotriose, isomaltotetraose, isomaltopentaose, nigerose, kojibiose, and higher branched oligosaccharides .
Chemical Reactions Analysis
In the initial stages of isomaltotriose production, the ring-opening reactions of γ-cyclodextrin, 6-O-glucosyl-β-cyclodextrin, 6-O-maltosyl-β-cyclodextrin and the debranching reactions of 6-O-maltooctaosyl-β-cyclodextrin are catalyzed . In the subsequent reactions, a series of maltooligosaccharides are produced .
Physical And Chemical Properties Analysis
Isomaltotriose is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 952.8±65.0 °C at 760 mmHg, and a flash point of 327.7±27.8 °C . It has 16 H bond acceptors, 11 H bond donors, and 11 freely rotating bonds .
Aplicaciones Científicas De Investigación
- Quality Control Standards : Isomaltotriose serves as a certified reference material for pharmaceutical laboratories. It provides a convenient and cost-effective alternative to in-house working standards. These secondary standards are suitable for various analytical applications, including pharma release testing, method development, and calibration requirements .
- Chromatography and TLC : Isomaltotriose is used in thin-layer chromatography (TLC) as a reference compound. Its retention behavior helps identify and quantify other sugars in complex mixtures .
Pharmaceutical Applications
Analytical Chemistry
Mecanismo De Acción
Target of Action
The primary targets of Isomaltotriose are enzymes involved in the hydrolysis and synthesis of isomaltooligosaccharides . These enzymes include 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase .
Mode of Action
Isomaltotriose interacts with its target enzymes to facilitate the synthesis of isomaltooligosaccharides from starch . The combination of 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase leads to the efficient synthesis of isomaltose .
Biochemical Pathways
Isomaltotriose is synthesized from starch by the simultaneous action of 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase . This process results in the production of isomaltooligosaccharides, which include a series of isomaltooligosaccharides from isomaltose to isomaltodecaose .
Pharmacokinetics
It is known that isomaltotriose is a sugar derived from enzymic hydrolyzates of the dextran from leuconostoc mesenteroides nrrl b-512 .
Result of Action
The enzymatic synthesis of Isomaltotriose results in the production of isomaltooligosaccharides, which have various applications in the food industry due to their sweet taste . They are also known to stimulate the growth of Bifidobacterium .
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQEBRMDXPWNX-FYHZSNTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isomaltosaccharide | |
CAS RN |
3371-50-4 | |
| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of isomaltotriose?
A1: Isomaltotriose has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q2: Are there specific structural features of isomaltotriose that dictate its interaction with enzymes?
A3: Yes, the α-(1→6) glycosidic linkages in isomaltotriose are crucial for its recognition and binding to enzymes like oligo-1,6-glucosidases. Research on Bifidobacterium breve UCC2003 α-glucosidases (Agl1 and Agl2) showed that these enzymes exhibited hydrolytic activity towards isomaltotriose and other α-(1→6) linked oligosaccharides. []
Q3: What are the main applications of isomaltotriose?
A4: Isomaltotriose is primarily known for its potential as a prebiotic. Studies have shown that isomaltotriose can be produced from Thai rice through fungal fermentation using Aspergillus oryzae. [] This suggests its potential application in functional foods and beverages.
Q4: Can isomaltotriose be produced enzymatically? What are the advantages?
A5: Yes, enzymatic production of isomaltotriose offers several benefits over traditional chemical methods, including higher purity and milder reaction conditions. A study demonstrated the production of high-purity isomalto-oligosaccharides syrup, containing isomaltose, panose, and isomaltotriose, using a combination of transglucosidase and yeast fermentation. []
Q5: How does the production of isomaltotriose from starch compare to other oligosaccharides?
A6: Research indicates that the kinetics and equilibria of isomaltotriose formation from D-glucose using Aspergillus niger glucoamylases are different compared to other oligosaccharides like maltose, kojibiose, and nigerose. [] This highlights the unique enzymatic pathways involved in isomaltotriose synthesis.
Q6: How does isomaltotriose behave in a solid matrix?
A7: Studies using dielectric spectroscopy and solid-state nuclear magnetic resonance have investigated the molecular mobility of freeze-dried isomaltotriose below its glass transition temperature. [] This research is crucial for understanding the stability and behavior of isomaltotriose in solid formulations, particularly in pharmaceutical applications.
Q7: What analytical methods are used to quantify isomaltotriose?
A9: High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is commonly used for the quantification of isomaltotriose and other oligosaccharides in various matrices, including Chinese rice wine and barley during malting. [, ]
Q8: Can mass spectrometry be used to analyze isomaltotriose?
A10: Yes, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), in both positive and negative ion modes, have been used to analyze dextran samples, including isomaltotriose. [] These techniques offer valuable insights into the structural characteristics and fragmentation patterns of isomaltotriose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



